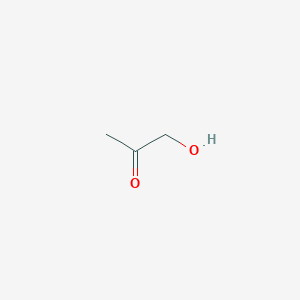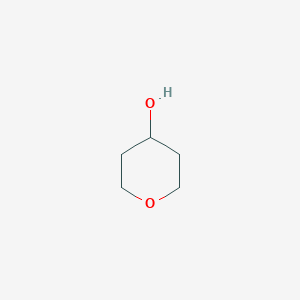
Tetrahydro-2H-pyran-4-ol
概要
説明
It is a colorless liquid with a distinctive odor and is soluble in water and organic solvents such as ethanol and ether . This compound is commonly used as a solvent in organic synthesis and has various applications in the chemical and pharmaceutical industries.
作用機序
Target of Action
Tetrahydro-2H-pyran-4-ol, also known as Tetrahydro-4H-pyran-4-ol, is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be used as a solvent in organic synthesis . It can facilitate organic reactions such as oxidation and esterification
Biochemical Pathways
It is known to be involved in the synthesis of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives
Result of Action
It is known to facilitate organic reactions such as oxidation and esterification , which could potentially lead to various molecular and cellular effects
Action Environment
This compound is relatively stable under normal temperatures but may decompose when exposed to high temperatures, sunlight, or oxygen . Environmental factors such as temperature, light, and oxygen levels could potentially influence the action, efficacy, and stability of this compound.
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-ol can be synthesized through the hydrogenation of 2,5-dihydropyran. This reaction typically involves the use of hydrogen gas and a suitable catalyst, such as platinum or silver . The reaction conditions can be adjusted based on specific laboratory requirements.
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation methods but on a larger scale. The process involves the use of high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a solvent to facilitate these reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tetrahydropyranone, while reduction can produce tetrahydropyran .
科学的研究の応用
Tetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:
類似化合物との比較
Tetrahydropyran: A similar compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
Tetrahydrofuran: Another cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom.
Uniqueness: Tetrahydro-2H-pyran-4-ol is unique due to its hydroxyl group, which imparts additional reactivity and solubility properties compared to other cyclic ethers like tetrahydropyran and tetrahydrofuran .
特性
IUPAC Name |
oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJGUNNJIDROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174921 | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2081-44-9 | |
| Record name | Tetrahydro-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2081-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002081449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-4H-PYRAN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9W8N9YQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of stereochemistry in (tetrahydro-2H-pyran-4-ol)-based compounds targeting monoamine transporters?
A: Research indicates that the stereochemistry of the hydroxyl group on the tetrahydro-2H-pyran ring significantly influences the affinity of these compounds for monoamine transporters like DAT, SERT, and NET. [] This suggests a stereospecific interaction between the compound and its target, highlighting the importance of chirality in drug design for these targets.
Q2: How do (this compound)-based compounds interact with monoamine transporters?
A: While the provided research doesn't delve into specific binding mechanisms, it indicates that structural modifications on the aromatic rings, introduction of heterocyclic rings, and stereochemical alterations on the (this compound) scaffold all impact the compound's affinity for DAT, SERT, and NET. [, ] Molecular docking studies further support these findings, revealing correlations between calculated interactions and experimental affinities. []
Q3: Can you provide an example of a (this compound)-based compound demonstrating potent triple reuptake inhibition, and what structural features contribute to this activity?
A: Compound (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)this compound (D-142) stands out as a potent triple uptake inhibitor. [] This suggests that the specific stereochemistry at the 2, 4, and 5 positions of the tetrahydro-2H-pyran ring, along with the benzhydryl and (4-methoxybenzyl)amino substituents, play crucial roles in its interaction with DAT, SERT, and NET.
Q4: How does the presence of a metabolite with a high metabolite/parent drug ratio impact the pharmacokinetic profile of a (this compound)-based compound?
A: The research uses (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)this compound (TBPT) as an example. [] The presence of metabolite M2, exhibiting a high metabolite/parent drug ratio in humans, despite a lower ratio in vitro, suggests complex metabolic processes. This highlights the importance of considering both in vitro and in vivo data, potentially including physiologically based pharmacokinetic (PBPK) modeling, for accurate prediction of drug exposure and metabolite levels.
Q5: What are the limitations of using in vitro data and PBPK modeling to predict metabolite/parent drug ratios?
A: The study on TBPT metabolism reveals that while PBPK modeling, incorporating in vitro data, can provide valuable insights into metabolite/parent drug ratios, it may not always accurately predict in vivo outcomes. [] For instance, the model overpredicted the ratio for M1 and underpredicted the ratio for M2, particularly for the high ratio of 58. This emphasizes the limitations of relying solely on in vitro data and the need for further refinement of modeling approaches, especially for compounds exhibiting complex metabolism.
Q6: Beyond pharmaceutical applications, are there other areas where (this compound) derivatives find use?
A: Yes, research indicates the potential of (this compound) derivatives in fragrance applications. [] This suggests a broader scope for this chemical class beyond pharmaceuticals, highlighting its versatility in different industries.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




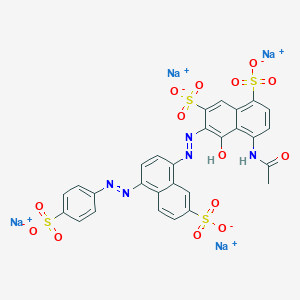
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
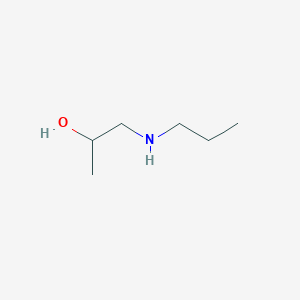
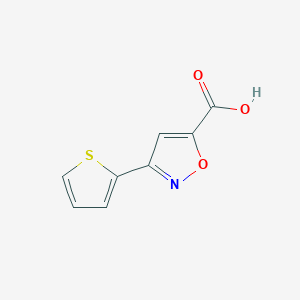
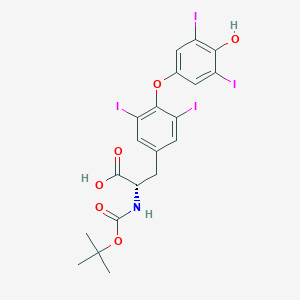


![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)
